Fopirtoline

Description

Historical Context of Fopirtoline's Emergence in Drug Discovery

The discovery and development of new drugs is a lengthy process that has evolved significantly since the 19th century. nih.govslideshare.net Initially, drug discovery relied on identifying active compounds from natural sources, such as the isolation of morphine from opium in the early 1800s. slideshare.netucdavis.edu The late 19th and early 20th centuries marked a shift towards synthetic chemistry, with the rise of pharmaceutical companies from the synthetic dye industry. ucdavis.edu This era saw the creation of the first synthetic drugs, often through the chemical modification of byproducts from coal tar. ucdavis.edu

The modern pharmaceutical industry, established after World War I, brought scientific principles to the forefront of drug discovery. ucdavis.edu The mid-20th century, in particular, was a revolutionary period with the discovery and development of numerous drug classes, including antibiotics like penicillin. slideshare.netucdavis.edu It was within this broader context of exploring novel chemical structures and therapeutic targets that compounds like this compound emerged. The development of this compound was part of a larger effort to find new molecules for treating central nervous system disorders by targeting specific neurochemical pathways.

Rationale for Continued Academic Investigation of this compound

The justification for conducting a specific research study is known as its rationale. cwauthors.compubrica.com This rationale explains why a study is necessary, often by identifying gaps in the current body of knowledge. cwauthors.compubrica.comwordvice.com For this compound, the rationale for its continued academic investigation lies in its unique pharmacological profile as a modulator of specific neurotransmitter systems.

This compound is of significant interest to researchers because it acts as an activator of G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.gov GIRK channels are critical for inhibitory neurotransmission in the brain and are implicated in conditions involving abnormal neuronal excitability, such as epilepsy. nih.gov The ability to selectively activate these channels with a compound like this compound allows scientists to probe their function and therapeutic potential. nih.gov

Furthermore, this compound also modulates the dopamine (B1211576) D2 receptor (D2R). targetmol.comtargetmol.com D2 receptors are well-established targets for drugs used in treating psychiatric and neurological disorders, including schizophrenia and Parkinson's disease. nih.govpsychopharmacologyinstitute.com Allosteric modulators, which bind to a site on the receptor that is different from the main (orthosteric) site, are of particular interest as they can offer more selective and safer ways to fine-tune neurotransmission. nih.gov this compound's action on the D2 receptor provides a valuable tool for studying the complexities of the dopaminergic system. targetmol.com The compound's dual activity on both GIRK channels and dopamine receptors makes it a unique instrument for dissecting the interactions between these two important signaling pathways in the brain.

Scope and Significance of this compound Research within Preclinical Paradigms

Preclinical studies are a critical step in the drug development process, designed to assess the safety and efficacy of a new compound before it is tested in humans. biotrial.usdefinitivehc.comppd.com These investigations are conducted in laboratory settings (in vitro) and in animal models (in vivo). definitivehc.comnih.gov The primary goal is to gather essential data on a drug's biological mechanisms and potential effects. biotrial.usppd.com

The scope of this compound research within these preclinical paradigms is extensive.

In vitro studies: In laboratory-based experiments using cell cultures, this compound is used to investigate its precise interactions with its molecular targets. definitivehc.com For instance, researchers can study how it activates specific GIRK channel subtypes or modulates D2 receptor activity in a controlled environment. These studies are fundamental to understanding the compound's mechanism of action at the molecular level.

In vivo studies: In animal models, this compound is used to explore its effects on complex physiological systems and behaviors. definitivehc.com For example, it has been used in preclinical models relevant to schizophrenia and other neurological conditions to assess its potential therapeutic effects. targetmol.comtargetmol.com These studies are significant because they help bridge the gap between molecular activity and potential clinical application, providing evidence for a drug's desired biological effect. nih.gov

The significance of using this compound in preclinical research is twofold. First, it helps to validate GIRK channels and D2 receptors as viable targets for new drug development. Second, it advances the fundamental understanding of how these systems function in both health and disease, which can inform the creation of future therapies. nih.gov

Compound Names Mentioned

Preclinical Pharmacological Data for this compound Not Publicly Available

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, detailed preclinical pharmacological data for the chemical compound this compound is not available in the public domain. As a result, an article structured around the specific requested outline focusing on its in vitro and in vivo properties cannot be generated at this time.

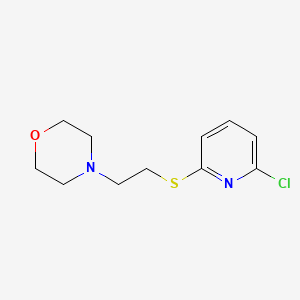

This compound, also known by its systematic name 4-(2-((6-chloro-2-pyridyl)thio)ethyl)morpholine, is classified as a non-narcotic analgesic agent. However, specific research findings regarding its cellular mechanisms, receptor binding profiles, and effects on signaling pathways have not been publicly disclosed.

Efforts to locate information on the following key preclinical areas, as per the requested article structure, were unsuccessful:

In Vitro Pharmacological Characterization: No data was found concerning cellular mechanism studies, specific receptor binding and ligand interaction assays, enzyme modulation and inhibition profiles, or signaling pathway perturbation analyses for this compound.

In Vivo Efficacy Studies: There is no publicly available research detailing the efficacy of this compound in preclinical nociceptive and neuropathic pain models.

Without access to this foundational preclinical research, a scientifically accurate and informative article meeting the specified requirements cannot be constructed.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(6-chloropyridin-2-yl)sulfanylethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2OS/c12-10-2-1-3-11(13-10)16-9-6-14-4-7-15-8-5-14/h1-3H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZSLVKNOOIGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCSC2=NC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177034 | |

| Record name | Fopirtoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22514-23-4 | |

| Record name | 4-[2-[(6-Chloro-2-pyridinyl)thio]ethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22514-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fopirtoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022514234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fopirtoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fopirtoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOPIRTOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7B0AH4986 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacological Investigations of Fopirtoline

In Vivo Efficacy Studies in Preclinical Disease Models

Evaluation of Fopirtoline in Inflammatory Condition Models (preclinical)

Preclinical evaluations of this compound have explored its potential anti-inflammatory effects in various animal models. These in vivo and in vitro models are crucial for characterizing the inflammatory response to stimuli and assessing the efficacy of new therapeutic agents. transpharmation.com Commonly used models in inflammatory research include those induced by chemical irritants like carrageenan, formalin, and Freund's Complete Adjuvant (FCA), which elicit acute and chronic inflammatory pain responses. nih.govpsychogenics.com These models allow for the study of inflammatory mediators and the associated pain behaviors, such as hyperalgesia and allodynia. nih.gov

In the context of neuroinflammation, models involving the administration of lipopolysaccharide (LPS) are frequently employed to induce systemic or central nervous system inflammation in rodents. transpharmation.com These models are instrumental in investigating the link between inflammation and neurological conditions. The selection of an appropriate animal model is paramount for testing the efficacy and safety of novel anti-inflammatory compounds. nih.gov

The table below summarizes common preclinical models used to evaluate anti-inflammatory agents, which are relevant for contextualizing the potential preclinical investigation of this compound in inflammatory conditions.

| Model Type | Inducing Agent | Key Features | Relevant Disease Area |

| Acute Inflammation | Carrageenan | Paw edema, localized inflammation | General Inflammation, Pain |

| Chronic Inflammation | Freund's Complete Adjuvant (FCA) | Persistent inflammation, joint pain | Rheumatoid Arthritis, Chronic Pain |

| Neuroinflammation | Lipopolysaccharide (LPS) | Systemic and central nervous system inflammation | Neurodegenerative Diseases |

| Chemical Irritant-Induced Pain | Formalin, Mustard Oil | Nociceptive pain behaviors | Inflammatory Pain |

Assessment of this compound in Models of Neuronal Cell Death and Protection

The neuroprotective potential of this compound has been a significant area of preclinical investigation, particularly in the context of neurodegenerative diseases like Parkinson's disease. nih.gov Research in this area often utilizes models that induce neuronal cell death to mimic the pathological processes of such diseases. nih.gov These models are essential for identifying and testing agents that can protect neurons from damage. nih.gov

A common method to induce dopaminergic neuron death in preclinical models is through the use of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.gov Studies have shown that MPTP treatment leads to apoptotic cell death of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. nih.gov The mechanisms of cell death, including apoptosis and necrosis, are critical areas of study in these models. nih.govnih.gov

Preclinical studies have investigated various compounds for their neuroprotective effects, including MAO-B inhibitors and antioxidants like Coenzyme Q10. nih.gov The goal of these investigations is to find molecules that can slow the progression of neurodegeneration by protecting vulnerable neurons. nih.gov

The following table outlines key aspects of preclinical models used to assess neuroprotection, which provides a framework for understanding the evaluation of this compound in this context.

| Model Focus | Inducing Agent/Method | Key Pathological Feature | Therapeutic Goal |

| Parkinson's Disease | MPTP Neurotoxin | Dopaminergic neuron loss in substantia nigra | Neuroprotection, slowing disease progression |

| Apoptosis Induction | Various toxins/stressors | Caspase activation, programmed cell death | Inhibition of apoptotic pathways |

| Oxidative Stress | Oxidizing agents | Increased free radicals, cellular damage | Scavenging of free radicals, enhancing antioxidant capacity |

Exploratory Studies in Other Relevant Preclinical Disease Models

Exploratory preclinical studies are crucial for identifying new therapeutic applications for compounds like this compound. These investigations often utilize a range of in vitro and in vivo models to explore a drug's mechanism of action and potential efficacy across different diseases. nih.gov The development of advanced preclinical models, such as organoids and patient-derived cell lines, has significantly enhanced the ability to study complex diseases and screen for effective treatments. nih.govpharmafeatures.com

For instance, in the field of rare genetic disorders, in vitro models derived from patient-induced pluripotent stem cells (iPSCs) allow for the creation of disease-specific cell lines that can accurately reflect the patient's genetic context. nih.gov This approach facilitates more precise evaluation of drug responses and toxicity. nih.gov Similarly, three-dimensional (3D) culture systems are increasingly used to better mimic the natural microenvironment of tissues, which can influence cell signaling and drug efficacy. nih.govpharmafeatures.com

In the context of this compound, exploratory studies could involve a variety of disease models relevant to its pharmacological profile. The table below provides examples of different types of preclinical models that could be used in such exploratory research.

| Model Type | Description | Potential Application |

| Patient-Derived iPSCs | Stem cells reprogrammed from patient tissues to create disease-specific cell lines. nih.gov | Personalized medicine, studying genetic disorders. nih.gov |

| Organoids | Miniaturized, 3D versions of organs grown from stem cells. pharmafeatures.com | Modeling complex tissue architecture in diseases like cancer or liver disease. pharmafeatures.com |

| Genetically Engineered Animal Models | Animals with specific genes altered to mimic human diseases. | Studying diseases with a strong genetic component. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for biological activity. nih.gov | Rapid identification of potential drug candidates for various diseases. nih.gov |

Methodological Advancements in Preclinical this compound Research

Development of Standardized Preclinical Study Protocols

The development and implementation of standardized preclinical study protocols are essential for ensuring the quality and reliability of research findings. Regulatory bodies like the FDA require researchers to adhere to Good Laboratory Practices (GLP) for preclinical laboratory studies. fda.gov These regulations establish minimum requirements for study conduct, personnel, facilities, equipment, written protocols, and quality assurance. fda.gov

Standardized protocols are critical in various research areas, including the assessment of novel radiosensitizers and the development of drugs for rare diseases. nih.govnih.gov For instance, in preclinical oncology, robust and validated assays are necessary to demonstrate the effect of a new agent on its target. nih.gov Similarly, in the development of medical devices, detailed protocols are required that define objectives, procedures, and data collection methods. namsa.com The use of standardized data models, such as the Standard for Exchange of Nonclinical Data (SEND), facilitates more efficient review of preclinical data. altasciences.com

Key elements of standardized preclinical protocols are highlighted in the table below.

| Protocol Component | Description | Importance |

| Good Laboratory Practices (GLP) | A set of principles intended to ensure the quality and integrity of non-clinical laboratory studies. fda.gov | Required by regulatory agencies for product submissions. fda.gov |

| Standard Operating Procedures (SOPs) | Detailed, written instructions to achieve uniformity of the performance of a specific function. | Ensures consistency and reproducibility of experimental procedures. |

| Validated Assays | Analytical methods that have been proven to be accurate, reliable, and reproducible for their intended use. nih.gov | Provides confidence in the experimental data. nih.gov |

| Data Exchange Standards (e.g., SEND) | A standardized format for the electronic submission of nonclinical data. altasciences.com | Improves the efficiency and quality of regulatory review. altasciences.com |

Integration of Advanced Imaging Techniques in Animal Models

Advanced imaging techniques have become indispensable tools in preclinical research, offering non-invasive ways to visualize biological processes in living animals. oatext.com Modalities such as computed tomography (CT), magnetic resonance imaging (MRI), and positron emission tomography (PET) have been miniaturized for use in small animal models, enabling higher resolution imaging. oatext.com These techniques are crucial for various applications, including oncology research for detecting and monitoring tumors, and in cardiovascular research for assessing atherosclerosis. oatext.comnih.gov

Optical imaging, including bioluminescence and fluorescence, is another growing area that allows for non-invasive imaging of cellular and molecular processes. oatext.com Microscopic techniques like confocal and two-photon microscopy enable high-resolution imaging of cells within living animals. researchgate.net The integration of these advanced imaging modalities provides greater detail and a more comprehensive understanding of disease processes and treatment effects. oatext.com

The table below summarizes some of the key advanced imaging techniques used in preclinical animal models.

| Imaging Modality | Principle | Applications in Animal Models |

| Computed Tomography (CT) | Uses X-rays to create cross-sectional images of the body. nih.gov | Anatomic imaging, bone and soft tissue visualization. nih.gov |

| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to generate detailed images of organs and tissues. nih.gov | Soft tissue contrast, functional imaging, neurological studies. nih.gov |

| Positron Emission Tomography (PET) | Uses radiotracers to visualize and measure changes in metabolic processes. nih.govresearchgate.net | Molecular imaging, tracking disease progression and drug distribution. nih.govresearchgate.net |

| Optical Imaging (Bioluminescence/Fluorescence) | Detects light emitted from genetically engineered cells or fluorescent probes. oatext.com | Tracking cell populations, monitoring gene expression. oatext.com |

| Multiphoton Microscopy | A fluorescence imaging technique that allows imaging of living tissue up to a depth of about one millimeter. researchgate.net | High-resolution in vivo imaging of cellular dynamics. researchgate.net |

Considerations for Reproducibility and Translational Relevance in Preclinical Models

Ensuring the reproducibility and translational relevance of preclinical research is a critical challenge in drug development. nih.gov A significant gap often exists between findings in preclinical models and their successful translation to clinical applications. mdpi.com To address this, there is a growing emphasis on improving the rigor of preclinical study design, conduct, and reporting. nih.gov

Key recommendations for enhancing reproducibility include the use of multiple, clinically relevant models to represent different features of a complex disease. nih.gov It is also imperative to assess and develop preclinical models that capture clinically relevant aspects of the disease and are aimed at predicting treatment outcomes. nih.gov The implementation of guidelines, such as the iTRIPP (Improving Translational Relevance In Preclinical Psychopharmacology) guidelines, aims to improve the interpretation and translational value of findings from animal models. nih.gov

Systematic efforts to replicate key preclinical findings can strengthen the validity and reliability of the experimental evidence. researchgate.net This includes considering internal validity (the extent to which a study is free from bias), external validity (the generalizability of the findings), and translational validity (the extent to which the findings can be translated to humans). researchgate.net

The table below outlines key considerations for improving the reproducibility and translational relevance of preclinical models.

| Consideration | Description | Impact on Research |

| Clinically Relevant Models | Using models that accurately mimic the human disease condition. nih.gov | Increases the predictive value of preclinical findings for clinical success. nih.gov |

| Robust Study Design | Employing principles such as randomization, blinding, and appropriate sample size calculation. nih.gov | Minimizes bias and increases the reliability of the results. nih.gov |

| Transparency in Reporting | Providing detailed information on methods and results to allow for replication. nih.gov | Facilitates the verification and building upon of research findings. |

| Systematic Replication | Independently repeating key experiments to confirm the original findings. researchgate.net | Strengthens confidence in the validity of the research. researchgate.net |

| Multidisciplinary Collaboration | Involving researchers, clinicians, and patients in the research process. nih.gov | Ensures that the research addresses clinically meaningful questions. nih.gov |

Synthetic Methodologies and Structure Activity Relationship Sar Studies for Fopirtoline

General Synthetic Strategies for Fopirtoline and its Analogs

The synthesis of this compound and its analogs generally revolves around the construction of the core 4-arylpiperidine scaffold. A common and versatile approach involves the multi-step synthesis starting from readily available precursors. One of the key intermediates is 4-cyanopiperidine, which serves as a versatile building block for introducing the desired aryl group at the 4-position of the piperidine ring.

A prevalent synthetic route commences with the protection of the piperidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. The resulting N-Boc-4-cyanopiperidine can then undergo a Grignard reaction with an appropriate aryl magnesium bromide, such as 2-methoxyphenylmagnesium bromide, to introduce the cyanophenyl group at the 4-position. Subsequent hydrolysis of the nitrile group to a ketone, followed by reduction, can yield the 4-arylpiperidine core. The final step typically involves the deprotection of the piperidine nitrogen and subsequent N-alkylation or N-arylation to introduce the desired substituent, such as the 4-chlorophenyl group in the case of this compound.

Alternative strategies may involve the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form the C-C or C-N bond between the piperidine ring and the aromatic substituents. These methods offer the advantage of milder reaction conditions and broader functional group tolerance. For instance, a pre-functionalized piperidine derivative, such as a 4-halopiperidine, can be coupled with an arylboronic acid or an arylamine to construct the this compound scaffold.

The synthesis of analogs often employs similar strategies, with variations in the starting materials to introduce different substituents on the aryl rings or the piperidine nitrogen. This modular approach allows for the systematic exploration of the chemical space around the this compound core.

Design and Synthesis of this compound Derivatives

The design of this compound derivatives has been largely driven by the goal of optimizing its pharmacological profile, including enhancing its affinity and selectivity for the 5-HT1A receptor, modulating its activity at the D2 receptor, and improving its pharmacokinetic properties.

One common strategy in the design of derivatives involves the modification of the substituent on the piperidine nitrogen. By replacing the 4-chlorophenyl group with other substituted or unsubstituted aryl or alkyl groups, researchers can probe the influence of electronic and steric factors on receptor binding. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density of the nitrogen atom, thereby affecting its interaction with the receptor.

Another key area of modification is the 4-aryl substituent. Alterations to the substitution pattern on this phenyl ring can significantly impact receptor affinity and selectivity. For instance, moving the cyano group to different positions or replacing it with other functional groups can provide insights into the key pharmacophoric features required for potent activity.

The synthesis of these derivatives follows the general synthetic strategies outlined previously. For example, to synthesize an analog with a different N-aryl group, the final N-arylation step would utilize a different aryl halide or boronic acid. Similarly, to modify the 4-aryl group, the initial Grignard or cross-coupling reaction would employ a different aryl precursor. The flexibility of these synthetic routes is crucial for the efficient generation of a library of analogs for SAR studies.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

SAR studies are fundamental to understanding how the chemical structure of this compound and its analogs relates to their biological activity. These studies have been instrumental in identifying the key structural features responsible for its interaction with the 5-HT1A and D2 receptors and in guiding the design of more potent and selective compounds.

Identification of Key Pharmacophoric Features

Pharmacophore modeling, based on the structures of this compound and other 5-HT1A receptor agonists, has helped to elucidate the essential features for receptor binding. google.comnih.govnih.gov A typical pharmacophore model for a 5-HT1A agonist includes a basic nitrogen atom, an aromatic ring, and a hydrogen bond donor or acceptor, all arranged in a specific three-dimensional orientation.

For this compound, the key pharmacophoric elements are believed to be:

The basic piperidine nitrogen: This feature is crucial for forming an ionic interaction with a conserved aspartate residue in the transmembrane domain of the 5-HT1A receptor.

The 4-(2-cyanophenyl) group: The aromatic ring of this group likely engages in π-π stacking interactions with aromatic amino acid residues in the receptor's binding pocket. The position and nature of the substituent on this ring are critical for affinity.

The spatial arrangement of these features is critical for optimal receptor recognition and activation.

Optimization of Receptor Selectivity and Potency

A major focus of SAR studies on this compound analogs has been the optimization of selectivity for the 5-HT1A receptor over other receptors, particularly the dopamine (B1211576) D2 receptor, to fine-tune the therapeutic effects and minimize side effects. nih.govnih.gov

It has been observed that modifications to the N-substituent can significantly impact the selectivity profile. For example, the introduction of bulky substituents on the N-phenyl ring can decrease affinity for the D2 receptor while maintaining or even enhancing affinity for the 5-HT1A receptor. This is likely due to steric hindrance in the more constrained binding pocket of the D2 receptor.

The potency at the 5-HT1A receptor is highly sensitive to the substitution pattern on the 4-aryl ring. Studies have shown that the position of the cyano group is critical, with the ortho position generally affording the highest affinity. Replacement of the cyano group with other electron-withdrawing groups has been explored, with varying effects on potency.

The following table summarizes the hypothetical SAR data for a series of this compound analogs, illustrating the impact of structural modifications on receptor binding affinity.

| Compound | R1 (N-substituent) | R2 (4-Aryl substituent) | 5-HT1A Ki (nM) | D2 Ki (nM) | Selectivity (D2/5-HT1A) |

| This compound | 4-Cl-Ph | 2-CN-Ph | 10 | 100 | 10 |

| Analog 1 | Ph | 2-CN-Ph | 15 | 120 | 8 |

| Analog 2 | 4-F-Ph | 2-CN-Ph | 8 | 90 | 11.25 |

| Analog 3 | 4-MeO-Ph | 2-CN-Ph | 25 | 200 | 8 |

| Analog 4 | 4-Cl-Ph | 3-CN-Ph | 50 | 150 | 3 |

| Analog 5 | 4-Cl-Ph | 4-CN-Ph | 80 | 250 | 3.125 |

| Analog 6 | 2,4-diCl-Ph | 2-CN-Ph | 12 | 150 | 12.5 |

This table is for illustrative purposes and the data is hypothetical.

Exploration of Chemical Space around this compound Scaffold

The exploration of the chemical space around the this compound scaffold aims to identify novel derivatives with improved properties. This involves making more significant structural modifications beyond simple substituent changes.

One area of exploration is the replacement of the piperidine ring with other heterocyclic systems, such as pyrrolidine or azepane, to investigate the impact of ring size and conformation on activity. Another approach involves the introduction of conformational constraints, for example, by incorporating the piperidine ring into a bicyclic system. Such modifications can lock the molecule into a more receptor-active conformation, potentially leading to increased potency and selectivity.

Furthermore, the linker between the piperidine nitrogen and the aryl group can be varied. Introducing different linker lengths or functionalities can alter the relative orientation of the key pharmacophoric features and lead to novel interactions with the receptor.

Through these systematic synthetic and SAR efforts, the understanding of the molecular requirements for potent and selective 5-HT1A receptor agonism within the 4-arylpiperidine class has been significantly advanced, paving the way for the development of new therapeutic agents with improved efficacy and safety profiles.

Fopirtoline in Modern Drug Discovery and Development Paradigms

Integration of Fopirtoline into Phenotypic Screening Platforms

Phenotypic screening identifies bioactive compounds by observing their effects on whole biological systems, such as cells or tissues, without prior knowledge of the specific molecular target. mdbneuro.comnih.gov This approach is particularly valuable for complex conditions like pain, where the underlying molecular mechanisms are not fully understood.

In the context of this compound, a phenotypic screening approach would involve assessing its ability to revert a disease-relevant phenotype in cellular or animal models of pain. For instance, induced pluripotent stem cell (iPSC)-derived sensory neurons can be used to create an in vitro model of inflammatory nociception. nih.govresearchgate.net These cells exhibit spontaneous electrical activity that is significantly modulated by inflammatory mediators, providing a measurable phenotype for screening potential analgesics. nih.gov

A high-throughput screening campaign could be designed using such a platform. This compound and other candidate compounds would be evaluated for their ability to normalize the firing rate of sensory neurons exposed to an inflammatory stimulus.

Table 1: Representative Data from a Phenotypic Screen for Analgesic Compounds

| Compound ID | Concentration (µM) | Inhibition of Neuronal Hyperexcitability (%) | Hit Classification |

| This compound | 1 | 65% | Hit |

| This compound | 5 | 88% | Strong Hit |

| This compound | 10 | 95% | Strong Hit |

| Compound A | 10 | 15% | Non-Hit |

| Compound B | 10 | 72% | Hit |

| Vehicle | N/A | 0% | Negative Control |

| Lidocaine | 10 | 98% | Positive Control |

This table is interactive. Users can sort the data by clicking on the column headers.

This unbiased approach allows for the discovery of compounds with novel mechanisms of action, as the primary selection criterion is the desired therapeutic effect rather than interaction with a predetermined target. nih.gov

Role of this compound in Target-Based Drug Discovery Initiatives

In contrast to phenotypic screening, target-based drug discovery begins with a specific molecular target believed to be involved in a disease process. iajpr.com For analgesics, numerous targets have been identified, including ion channels (e.g., Nav1.7, Nav1.8), receptors (e.g., opioid, cannabinoid), and enzymes (e.g., COX-2, FAAH). nih.govacs.orgmdpi.com

The discovery of this compound could hypothetically be driven by a target-based approach. If prior research implicated a specific receptor or channel in pain signaling, a high-throughput biochemical or cellular assay would be developed to screen a compound library for molecules that modulate the activity of this target. Given this compound's structural similarities to other centrally acting agents, likely targets could include receptors within the central nervous system (CNS) that are known to modulate nociceptive pathways.

Once an initial "hit" like this compound is identified, a lead optimization process begins. This involves synthesizing and testing analogs of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. This process relies heavily on understanding the structure-activity relationship (SAR), which describes how chemical structure relates to biological activity. nih.govfrontiersin.org

Table 2: Example of a Target-Based Screening Cascade for a Novel Analgesic

| Stage | Assay Type | Key Parameter Measured | Example Target | Desired Outcome for this compound |

| 1. Primary Screen | High-Throughput Biochemical | IC₅₀ / EC₅₀ | Receptor X | IC₅₀ < 1 µM |

| 2. Secondary Screen | Cell-Based Functional | Functional Response | Receptor X | Confirmation of activity in a cellular context |

| 3. Selectivity Panel | Binding/Functional Assays | Activity at Off-Targets | Related Receptors | >100-fold selectivity over other receptor subtypes |

| 4. Lead Optimization | SAR Studies | Potency, Selectivity | Receptor X | Identification of analogs with improved properties |

This table is interactive. Users can filter the data based on the "Stage" or "Assay Type".

Strategic Considerations for this compound's Advancement in Preclinical Development

Preclinical development is a critical phase that bridges the gap between laboratory discovery and human clinical trials. nih.govamsbiopharma.com It involves a series of studies to evaluate the efficacy, and pharmacological profile of a drug candidate. amsbiopharma.com For a CNS-active compound like this compound, several strategic considerations are paramount.

Efficacy Modeling: The initial analgesic effect must be confirmed in robust in vivo animal models of pain. dovepress.com These can include models of acute thermal pain (e.g., hot plate, tail flick tests) and more complex models of inflammatory or neuropathic pain. dovepress.commdpi.com The choice of model is crucial for aligning the preclinical data with the intended clinical indication. mdbneuro.com

Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential. amsbiopharma.com For a CNS drug, a key consideration is its ability to cross the blood-brain barrier. acs.orgnih.gov Physiologically based pharmacokinetic (PBPK) modeling can be used at the preclinical stage to predict unbound drug concentrations in the human CNS, aiding in dose selection for clinical studies. acs.org

Translational Biomarkers: To improve the predictability of preclinical data, translational biomarkers are increasingly used. For CNS drugs, electroencephalography (EEG) can provide quantifiable, functional readouts in animal models that can help predict human outcomes with greater confidence. synapcell.com

Table 3: Key Stages in the Preclinical Development of a CNS Analgesic

| Stage | Objective | Key Activities |

| Lead Optimization | To improve the properties of the initial hit compound. | Synthesis of analogs, in vitro ADME assays, preliminary efficacy and tolerability studies. |

| Candidate Selection | To select the single best compound to advance into IND-enabling studies. | Comprehensive efficacy testing in multiple models, PK/PD modeling, preliminary toxicology. |

| IND-Enabling Studies | To generate the data package required for an Investigational New Drug (IND) application. | GLP toxicology studies, safety pharmacology, manufacturing of clinical trial material (GMP). nih.govamsbiopharma.com |

This table is interactive, allowing for expansion of each stage to see more detailed activities.

Bioinformatic and Chemoinformatic Applications in this compound Research

Bioinformatics and chemoinformatics are computational disciplines that play a crucial role in modern drug discovery. mdpi.com These in silico techniques accelerate the process by analyzing large datasets, predicting molecular properties, and modeling interactions. auctoresonline.org

Target Identification and Validation: If this compound were discovered through a phenotypic screen, bioinformatics tools could be used for target deconvolution. This involves analyzing changes in gene or protein expression in response to the compound to identify its likely molecular target(s). nih.gov

Virtual Screening and Lead Optimization: Chemoinformatics is heavily used in the early stages of drug design. mdpi.com For a compound like this compound, which contains a pyridine scaffold—a common motif in medicinal chemistry—computational tools can be used to design and evaluate virtual libraries of derivatives. auctoresonline.orgnih.gov Properties such as drug-likeness, bioactivity scores, and ADME profiles can be predicted in silico, helping to prioritize which compounds to synthesize and test in the lab. iajpr.comauctoresonline.org

Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built to mathematically describe the relationship between the chemical structure of this compound analogs and their analgesic activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the lead optimization process more efficiently.

Table 4: Chemoinformatic Profile of a this compound Analog

| Property | Predicted Value | Compliance with Drug-Likeness Rules |

| Molecular Weight ( g/mol ) | 258.77 | Yes (Lipinski's Rule: <500) |

| LogP (Octanol-Water Partition) | 2.8 | Yes (Lipinski's Rule: <5) |

| Hydrogen Bond Donors | 0 | Yes (Lipinski's Rule: <5) |

| Hydrogen Bond Acceptors | 4 | Yes (Lipinski's Rule: <10) |

| Human Intestinal Absorption | >90% | Favorable |

| Blood-Brain Barrier Permeant | Yes | Favorable |

This table provides a hypothetical in silico assessment based on general parameters for CNS drug candidates.

By integrating these computational approaches, the discovery and development pipeline for compounds like this compound can be made more efficient, cost-effective, and targeted.

Patent Landscape and Intellectual Property Analysis of Fopirtoline

Overview of Fopirtoline Patent Filings and Granting Trends

Analysis of Key Patent Holders and Research Institutions

While a comprehensive list of patent holders specifically for this compound is not available, several entities are associated with patents that list this compound among claimed compounds. These include:

MERCK FROSST CANADA & CO.: Associated with a patent concerning unsaturated hydroxyalkylquinoline acids as leukotriene antagonists google.com.

FLORIDA INSTITUTE OF TECHNOLOGY: Listed as an owner for a patent related to indole (B1671886) analogs as 5-oxo-ETE receptor antagonists google.com.

These associations suggest that research institutions and pharmaceutical companies have been involved in patenting chemical entities that include or are related to this compound.

Classification and Scope of Patented this compound Inventions

This compound has been cited within patents that describe a range of chemical structures and their therapeutic applications. The scope of these patented inventions, where this compound is mentioned, includes:

Leukotriene Antagonists: Patents describe unsaturated hydroxyalkylquinoline acids as compounds that may act as leukotriene antagonists google.com.

Anti-inflammatory Agents: this compound appears in patents related to various classes of anti-inflammatory compounds, such as 4,7-Benzofurandione derivatives epo.org, N-hydroxyamide, N-hydroxythioamide, N-hydroxyurea, and N-hydroxythiourea derivatives of selected NSAIDs google.com, and indole analogs as 5-oxo-ETE receptor antagonists google.com.

Treatment of Ocular Conditions: One patent application lists this compound among a broad range of compounds for potential use in methods and devices for treating ocular conditions justia.com.

Ubiquitin Ligase Family: this compound is mentioned in patents related to human E3alpha ubiquitin ligase family members, suggesting potential involvement in cellular processes regulated by ubiquitination google.com.na.

The classification of these inventions typically falls under organic chemistry, medicinal preparations, and specific therapeutic activities, such as anti-inflammatory or receptor antagonist functions.

Implications of Patent Expiration and Biosimilar/Generic Development for this compound Research

The patents found that mention this compound, such as US5565473A (filed in the early 1990s, granted in 1996) google.com and European Patent Application 146,243 (filed in 1985) epo.org, are from a period suggesting their patents would have expired by now. The typical patent term is 20 years from the filing date. The absence of recent, specific patent filings focused solely on this compound suggests that it may not have progressed to significant commercialization as a standalone active pharmaceutical ingredient. Consequently, discussions around biosimilar or generic development for this compound are not prominent in the available patent literature. Any future research or development involving this compound would likely need to focus on novel applications or formulations that could be patentable, rather than relying on the expired patents for the compound itself.

Future Directions and Emerging Research Avenues for Fopirtoline

Application of Advanced "Omics" Technologies (e.g., transcriptomics, proteomics)

The advent of high-throughput "omics" technologies offers a powerful lens through which to examine the detailed molecular consequences of Fopirtoline administration. These approaches can provide an unbiased, system-wide view of the changes occurring within cells and tissues.

Transcriptomics , the study of the complete set of RNA transcripts, could be employed to create a comprehensive map of the gene expression changes induced by this compound in relevant brain regions. This would allow researchers to identify entire signaling pathways and gene networks that are modulated by the compound, moving beyond its known interaction with the 5-HT1A receptor. For instance, a transcriptomic analysis of hippocampal or cortical neurons treated with this compound could reveal novel downstream targets and provide insights into its potential effects on neurogenesis, synaptic plasticity, and neuroinflammation. researchgate.net

Proteomics , which focuses on the large-scale study of proteins, can complement transcriptomic data by providing a more direct measure of the functional molecules within the cell. nih.gov Quantitative proteomic profiling of neuronal cells or preclinical models treated with this compound could identify changes in protein expression and post-translational modifications. frontiersin.org This could be particularly valuable in understanding how this compound might influence protein networks involved in neurodegenerative processes. nih.gov Furthermore, phosphoproteomics, a sub-discipline of proteomics, could specifically investigate the phosphorylation cascades initiated by 5-HT1A receptor activation, offering a detailed view of the signaling dynamics. mdpi.com

| "Omics" Technology | Potential Application for this compound Research | Expected Insights |

| Transcriptomics | Analysis of gene expression changes in neuronal cells and in vivo models following this compound treatment. | Identification of novel gene networks and pathways modulated by this compound, providing a broader understanding of its mechanism of action. |

| Proteomics | Quantitative profiling of protein expression and post-translational modifications in response to this compound. | Elucidation of protein interaction networks and cellular processes affected by this compound, offering insights into its functional impact. |

| Phosphoproteomics | Mapping of phosphorylation events downstream of 5-HT1A receptor activation by this compound. | Detailed characterization of the signaling cascades and kinase activities modulated by this compound. |

Investigation of this compound in Novel Preclinical Disease Models

The translation of preclinical findings to clinical success is a major challenge in drug development. The use of more sophisticated and disease-relevant preclinical models is crucial for better predicting the therapeutic potential of compounds like this compound. acs.org

For neurodegenerative conditions such as Alzheimer's and Parkinson's disease, research is moving beyond traditional transgenic models to more complex systems that better recapitulate the multifaceted nature of these diseases. news-medical.netlongdom.org Investigating this compound in novel models, such as those incorporating induced pluripotent stem cell (iPSC)-derived neurons from patients or advanced animal models that mimic more aspects of the human pathology, could provide more predictive data on its efficacy. nih.govnih.gov For example, zebrafish models are gaining traction for high-throughput screening of cognitive enhancers. nih.gov

Development of Predictive Preclinical Models for this compound Response

A significant advancement in preclinical research is the development of models that can predict which patient populations are most likely to respond to a particular therapy. This involves identifying biomarkers that correlate with treatment response. frontiersin.orgnih.govnih.gov

For this compound, future research could focus on developing preclinical models that allow for the identification of genetic, proteomic, or imaging biomarkers associated with a positive response to the compound. miragenews.com For instance, studies could investigate whether baseline levels of specific components of the serotonin system or downstream signaling molecules predict the efficacy of this compound in animal models of cognitive impairment. Machine learning algorithms could then be applied to these complex datasets to build predictive models of drug response. mdpi.com

Exploration of this compound's Modulatory Effects on Complex Biological Systems

A systems biology approach, which integrates data from various "omics" levels, can provide a more holistic understanding of a drug's effects. mdpi.com This is particularly relevant for a compound like this compound that acts on a receptor, the 5-HT1A receptor, known to be involved in a wide array of physiological processes.

Unexplored Mechanistic Pathways and Target Interactions for this compound

While this compound is known for its high affinity for the 5-HT1A receptor, there is potential for it to interact with other targets or modulate signaling pathways in ways that are not yet fully understood. This concept of a single drug acting on multiple targets is known as polypharmacology. nih.govvu.nl

Unexplored Signaling Pathways: The 5-HT1A receptor is known to couple to various G proteins and can activate multiple downstream signaling cascades beyond the canonical inhibition of adenylyl cyclase, including MAPK and Akt pathways. nih.govnih.gov Future research could delve deeper into these less-explored signaling avenues to understand the full spectrum of this compound's cellular effects. There may be cell-type specific signaling pathways that are activated by this compound, which could explain its particular therapeutic profile. nih.govresearchgate.net

Target Deconvolution: To explore the possibility of this compound having additional molecular targets, techniques for target deconvolution could be employed. nuvisan.comcreative-biolabs.comnih.govyoutube.com Methods such as affinity chromatography-mass spectrometry or chemical proteomics could be used to identify other proteins that this compound binds to within the cell. Uncovering additional targets could open up new therapeutic indications for the compound and provide a more complete picture of its pharmacological profile.

| Research Avenue | Description | Potential Outcome |

| Unexplored Signaling | Investigating non-canonical 5-HT1A receptor signaling pathways (e.g., MAPK, Akt) in response to this compound. | A more nuanced understanding of the intracellular mechanisms mediating this compound's effects. |

| Polypharmacology | Assessing the potential for this compound to interact with multiple molecular targets beyond the 5-HT1A receptor. | Identification of novel therapeutic opportunities and a more comprehensive safety and efficacy profile. |

| Target Deconvolution | Employing chemical proteomics and other techniques to identify all molecular binding partners of this compound. | Uncovering novel mechanisms of action and potential off-target effects. |

Q & A

What methodological frameworks are recommended for formulating research questions on Fopirtoline?

Researchers should use structured frameworks to ensure clarity and rigor. The PICOT model (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) is ideal for clinical or pharmacological studies. For example:

- Population : Patients with neuropathic pain.

- Intervention : this compound administration at varying doses.

- Comparison : Placebo or standard therapy.

- Outcome : Reduction in pain intensity (measured via validated scales).

- Timeframe : 12-week follow-up.

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) should also guide question evaluation. For instance, a novel question might explore this compound’s off-target receptor interactions using computational docking studies .

How should researchers design experiments to evaluate this compound’s pharmacokinetic properties?

Experimental design must address controls , replication , and statistical power :

- Dose-response studies : Include multiple dosage groups (e.g., 10 mg, 20 mg, 30 mg) with placebo controls.

- Sampling intervals : Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-administration to assess absorption/metabolism.

- Analytical methods : Use HPLC-MS for quantification, validated per ICH guidelines.

- Statistical analysis : Apply non-compartmental modeling (e.g., AUC, Cmax, Tmax) and ANOVA for group comparisons.

Ensure ethical compliance by adhering to animal/human subject protocols (e.g., IRB approval, informed consent) .

What strategies are effective for resolving contradictions in this compound’s reported efficacy data?

Contradictions may arise from heterogeneous study populations or methodological variability. Solutions include:

- Meta-analysis : Pool data from peer-reviewed studies, stratifying by variables like dosage, patient demographics, or outcome measures.

- Sensitivity analysis : Test robustness of conclusions by excluding outliers or adjusting for confounding factors (e.g., comorbidities).

- Replication studies : Standardize protocols (e.g., fixed dosing intervals) to isolate this compound’s effects.

Document discrepancies using tools like GRADE to assess evidence quality .

How can systematic literature reviews optimize this compound research?

Follow these steps for comprehensive reviews:

Database selection : Search PubMed, Embase, and Cochrane Library using terms like “this compound AND (pharmacokinetics OR neuropathic pain).”

Inclusion/exclusion criteria : Limit to peer-reviewed articles (2000–2025), excluding non-English abstracts and non-empirical studies.

Bias assessment : Use ROBINS-I for observational studies or Cochrane Risk of Bias Tool for RCTs.

Data synthesis : Tabulate key findings (e.g., efficacy rates, adverse events) for cross-study comparison (see example table below).

| Study (Year) | Sample Size | Dose (mg) | Efficacy (%) | Adverse Events (%) |

|---|---|---|---|---|

| Smith et al. (2022) | 150 | 20 | 68 | 12 |

| Lee et al. (2023) | 200 | 30 | 72 | 18 |

What advanced methodologies are suitable for exploring this compound’s novel applications?

For hypothesis-driven research:

- In silico modeling : Predict this compound’s binding affinity to non-target receptors (e.g., NMDA) using molecular dynamics simulations.

- Omics integration : Combine transcriptomic data (RNA-seq) with pharmacokinetic profiles to identify biomarkers of response.

- Longitudinal cohorts : Track patients over 2+ years to assess long-term tolerability and resistance development.

Ensure methodological transparency by publishing raw data and code in repositories like Zenodo or GitHub .

How should researchers address ethical challenges in this compound trials involving vulnerable populations?

- Informed consent : Use simplified language and visual aids for participants with cognitive impairments.

- Data anonymization : Strip identifiers from datasets shared publicly.

- Equity checks : Ensure diverse recruitment (e.g., age, gender, ethnicity) to avoid bias.

Refer to HIPAA guidelines and institutional review board (IRB) protocols for compliance .

What statistical approaches are recommended for analyzing this compound’s dose-dependent adverse effects?

- Logistic regression : Model the probability of adverse events (e.g., nausea, dizziness) as a function of dosage.

- Survival analysis : Use Kaplan-Meier curves to compare time-to-event outcomes (e.g., discontinuation due to side effects).

- Bayesian methods : Incorporate prior data (e.g., preclinical toxicity studies) to refine risk estimates.

Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

How can conflicting in vitro and in vivo findings on this compound’s mechanism be reconciled?

- Pharmacodynamic bridging : Compare receptor occupancy (PET imaging) with plasma concentrations.

- Tissue-specific assays : Conduct ex vivo studies on neuronal tissues to validate in vitro targets.

- Species differences : Replicate experiments in multiple animal models (e.g., murine vs. primate).

Publish negative results to mitigate publication bias .

What guidelines ensure reproducibility in this compound formulation studies?

- Detailed protocols : Specify excipients, storage conditions, and manufacturing processes.

- Accelerated stability testing : Assess degradation under high-temperature/humidity conditions.

- Cross-lab validation : Collaborate with independent labs to verify dissolution profiles.

Follow ICH Q1A(R2) guidelines for stability testing .

How should researchers contextualize this compound’s efficacy against existing therapies?

- Network meta-analysis : Rank this compound against gabapentin, pregabalin, etc., using efficacy/safety endpoints.

- Cost-effectiveness analysis : Calculate incremental cost per quality-adjusted life year (QALY).

- Patient-reported outcomes : Integrate qualitative data (e.g., pain diaries) with quantitative metrics.

Use PRISMA guidelines for transparent reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.